3-Fluorobenzenesulfonamide

Physicochemical characterization Ionization constant Lead optimization

3-Fluorobenzenesulfonamide (3-FBS) is a critical meta-fluorinated sulfonamide scaffold offering a distinct pKa (9.7) and logP (0.61) profile versus unsubstituted or positional isomers. Its balanced physicochemical properties enable predictable zinc coordination and membrane permeability, making it essential for reproducible carbonic anhydrase inhibitor lead optimization and structure-property relationship studies. Procure high-purity (>97%) material with lot-specific analytical certification to ensure assay consistency and valid SAR outcomes.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
CAS No. 1524-40-9
Cat. No. B074729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzenesulfonamide
CAS1524-40-9
Synonyms3-FBSA
3-fluorobenzenesulfonamide
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)F
InChIInChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyCRINBBOGNYCAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzenesulfonamide CAS 1524-40-9: Core Physicochemical and Scaffold Profile for Scientific Procurement


3-Fluorobenzenesulfonamide (3-FBS, CAS 1524-40-9, C6H6FNO2S, MW 175.18) is a fluorinated aromatic sulfonamide that serves as a versatile molecular scaffold in medicinal chemistry, biochemical probe development, and organic synthesis. The meta-positioned fluorine substituent confers distinct physicochemical properties compared to unsubstituted benzenesulfonamide (BS) and other positional isomers [1]. As a sulfonamide-class compound, 3-FBS functions as a zinc-binding moiety (ZBM) capable of inhibiting metalloenzymes including carbonic anhydrase isoforms [2], while its primary amine group enables further derivatization for the construction of more complex pharmacologically active molecules .

Why Generic Benzenesulfonamide Cannot Substitute for 3-Fluorobenzenesulfonamide (CAS 1524-40-9)


Interchanging 3-fluorobenzenesulfonamide with unsubstituted benzenesulfonamide (BS) or alternative positional isomers without experimental verification introduces substantial risk of altered biological activity and physicochemical behavior. The single meta-fluorine substituent in 3-FBS significantly modifies key molecular properties: it lowers the pKa from 10.1 (BS) to 9.7, increases logP from 0.29 to 0.61, and nearly doubles the partition coefficient [1]. These differences directly impact compound ionization state at physiological pH, membrane permeability, and target binding thermodynamics. Furthermore, in enzyme inhibition contexts, fluorinated benzenesulfonamides have been demonstrated to exhibit higher binding potency toward carbonic anhydrase isoforms than their non-fluorinated counterparts [2]. Consequently, substituting 3-FBS with a non-fluorinated or differently substituted analog without re-optimization can yield unpredictable SAR outcomes, invalidate structure-activity relationships, and compromise assay reproducibility.

Quantitative Differentiation Evidence: 3-Fluorobenzenesulfonamide (CAS 1524-40-9) vs. Structural Analogs


Meta-Fluorine Substitution Lowers Sulfonamide pKa Relative to Benzenesulfonamide

3-Fluorobenzenesulfonamide (3-FBS) exhibits a pKa of 9.7, which is 0.4 units lower than unsubstituted benzenesulfonamide (BS, pKa = 10.1) and 0.3 units higher than 4-fluorobenzenesulfonamide (4-FBS, pKa = 10.0). The meta-fluorine substituent induces a distinct electronic effect compared to ortho- (2-FBS, pKa = 9.6) and para-substitution [1].

Physicochemical characterization Ionization constant Lead optimization

Meta-Fluorination Increases Lipophilicity Compared to Non-Fluorinated Parent Scaffold

3-Fluorobenzenesulfonamide possesses a logP value of 0.61 ± 0.01, representing a 2.1-fold increase over unsubstituted benzenesulfonamide (logP = 0.29 ± 0.01) [1]. This meta-fluorinated derivative demonstrates intermediate lipophilicity compared to 2-FBS (logP = 0.26) and 3,5-difluorobenzenesulfonamide (logP = 0.95) [1].

Lipophilicity LogP Membrane permeability

Fluorinated Benzenesulfonamides Exhibit Nanomolar Carbonic Anhydrase Inhibitory Potency

Fluorinated benzenesulfonamides as a compound class have been demonstrated to possess nanomolar binding potency toward multiple human carbonic anhydrase isoforms including CA II, CA VII, CA IX, CA XII, and CA XIII [1][2]. Notably, these fluorinated derivatives exhibit higher binding potency than non-fluorinated benzenesulfonamide compounds [2].

Carbonic anhydrase inhibition Enzyme kinetics Zinc-binding pharmacophore

3-FBS Derivatives Demonstrate Sub-Micromolar Mitochondrial CA Isoform Inhibition

Derivatives incorporating the 3-fluorobenzenesulfonamide core, such as 4-[2-(2-thienyl)acetamido]-3-fluorobenzenesulfonamide, exhibit potent inhibitory activity against human mitochondrial carbonic anhydrase isoforms with IC50 values of 6.9 nM against CA VA and 7.9 nM against CA VB [1].

CA VA inhibition CA VB inhibition Mitochondrial carbonic anhydrase

Intellectual Property Landscape Confirms Fluorinated Benzenesulfonamides as Privileged CA Inhibitor Scaffolds

The granted European patent EP2914583 (filed 2012, granted 2019, maintained through 2024) explicitly claims fluorinated benzenesulfonamides of general formula (I) as inhibitors of carbonic anhydrase, with application scope covering pharmaceutical formulations for disease treatment [1][2]. The patent, assigned to Vilnius University, remains in force with next renewal due October 30, 2025 [1].

Patent landscape Carbonic anhydrase Drug discovery

Meta-Substituted Fluorobenzenesulfonamides Show Reduced Partition Coefficient Relative to Di-Fluorinated Analogs

3-Fluorobenzenesulfonamide exhibits a logP of 0.61, which is substantially lower (36% reduction) than 3,5-difluorobenzenesulfonamide (logP = 0.95) and higher than 2,6-difluorobenzenesulfonamide (logP = 0.16) [1]. This positions 3-FBS as a moderate-lipophilicity scaffold that balances membrane permeability with aqueous solubility.

Hydrophilicity Physicochemical optimization SAR

Defined Application Scenarios for 3-Fluorobenzenesulfonamide (CAS 1524-40-9) Based on Quantitative Evidence


Scaffold for Carbonic Anhydrase Inhibitor Development

Leverage 3-FBS as a core zinc-binding pharmacophore for designing nanomolar-potency carbonic anhydrase inhibitors [1][2]. The meta-fluorine substituent confers an optimal pKa of 9.7 and moderate logP of 0.61 , which together facilitate productive zinc coordination in the CA active site while maintaining favorable permeability characteristics. This scaffold is particularly suited for developing isoform-selective inhibitors targeting CA IX and CA XII for oncology applications, or CA VA/VB for metabolic disease programs. Procurement priority: high-purity (>97%) material with documented lot-specific analytical certification to ensure consistent SAR during lead optimization campaigns.

Building Block for Physicochemical Property Optimization

Employ 3-FBS as a strategic building block when moderate lipophilicity enhancement is required without sacrificing aqueous solubility. The 2.1-fold increase in logP over unsubstituted benzenesulfonamide (0.61 vs. 0.29) [1] provides measurable improvement in membrane partitioning while maintaining an overall hydrophilic profile. This makes 3-FBS an ideal intermediate for medicinal chemistry programs targeting intracellular enzymes or receptors where balanced ADME properties are critical. Procurement priority: consistent synthetic route documentation and impurity profiling to ensure reproducible physicochemical behavior across batches.

Reference Standard for Meta-Fluorine Positional Effects in SAR Studies

Utilize 3-FBS as a defined comparator compound to systematically evaluate the impact of fluorine positional isomerism on biological activity and physicochemical properties. The distinct pKa (9.7) and logP (0.61) values of 3-FBS relative to 2-FBS (pKa 9.6, logP 0.26) and 4-FBS (pKa 10.0, logP 0.53) [1] enable precise quantification of meta-substitution effects. This application is critical for establishing robust structure-property relationships in lead optimization and for validating computational models of fluorine effects on aromatic systems. Procurement priority: high-purity material with orthogonal analytical characterization (NMR, HPLC, elemental analysis) to serve as a reliable reference standard.

Synthetic Intermediate for Functionalized Aromatic Sulfonamide Derivatives

Apply 3-FBS as a versatile synthetic intermediate for constructing more complex sulfonamide-containing pharmacophores. The primary sulfonamide group (-SO2NH2) can be selectively alkylated, acylated, or coupled to generate N-substituted derivatives, while the meta-fluorine atom serves as a spectroscopic handle for reaction monitoring and product characterization [2]. This scaffold is documented in the synthesis of high-potency CA inhibitors including 4-[2-(2-thienyl)acetamido]-3-fluorobenzenesulfonamide derivatives that achieve single-digit nanomolar IC50 values [3]. Procurement priority: material with documented stability under ambient storage conditions and compatibility with standard amide coupling and nucleophilic substitution reaction conditions.

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